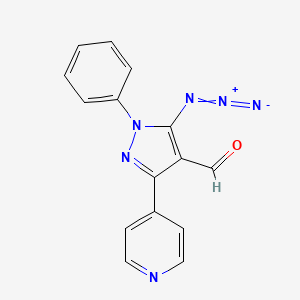
5-Azido-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Azido-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that belongs to the pyrazole family Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azido-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring. This can be achieved through the reaction of hydrazine hydrate with an appropriate β-diketone or β-ketoester under reflux conditions.
Introduction of the Phenyl and Pyridinyl Groups: The phenyl and pyridinyl groups are introduced through a series of substitution reactions. This often involves the use of phenylhydrazine and pyridine derivatives.
Azidation: The azido group is introduced by treating the intermediate compound with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF).
Formylation: The final step involves the formylation of the pyrazole ring to introduce the aldehyde group. This can be achieved using Vilsmeier-Haack reaction conditions, which involve the use of phosphorus oxychloride (POCl3) and dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-Azido-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The phenyl and pyridinyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Substitution: Various electrophiles or nucleophiles depending on the desired substitution
Major Products Formed
Oxidation: 5-Azido-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid
Reduction: 5-Amino-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
5-Azido-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde has several scientific research applications, including:
Medicinal Chemistry: This compound is used as a building block for the synthesis of various pharmacologically active molecules. Its derivatives have shown potential as anti-inflammatory, antimicrobial, and anticancer agents.
Biological Studies: The azido group allows for bioorthogonal labeling, making this compound useful in studying biological processes and interactions.
Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.
Chemical Biology: It is used in the development of chemical probes for studying enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 5-Azido-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting specific enzymes or receptors involved in disease pathways. The azido group can participate in click chemistry reactions, allowing for the selective labeling and tracking of biomolecules in biological systems.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde: Lacks the azido group, which limits its applications in bioorthogonal chemistry.
5-Amino-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde: The amino group provides different reactivity and biological properties compared to the azido group.
5-Azido-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid: The carboxylic acid group introduces different chemical and biological properties compared to the aldehyde group.
Uniqueness
5-Azido-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of both the azido and aldehyde groups, which provide versatile reactivity and a wide range of applications in various fields of scientific research.
Properties
CAS No. |
848355-74-8 |
|---|---|
Molecular Formula |
C15H10N6O |
Molecular Weight |
290.28 g/mol |
IUPAC Name |
5-azido-1-phenyl-3-pyridin-4-ylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C15H10N6O/c16-20-18-15-13(10-22)14(11-6-8-17-9-7-11)19-21(15)12-4-2-1-3-5-12/h1-10H |
InChI Key |
ASTCMMDNVRWRPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C(=N2)C3=CC=NC=C3)C=O)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















